molecular formula C10H12N4O5 B12375981 Inosine-13C10,15N4

Inosine-13C10,15N4

Cat. No.: B12375981
M. Wt: 282.13 g/mol
InChI Key: UGQMRVRMYYASKQ-FQESYFEVSA-N
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Description

Inosine-13C10,15N4 is a labeled form of inosine, an endogenous purine nucleoside produced by the catabolism of adenosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Inosine itself has anti-inflammatory, antinociceptive, immunomodulatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Inosine-13C10,15N4 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the inosine molecule. This can be achieved through chemical synthesis or biosynthetic methods using isotopically labeled precursors. The specific reaction conditions and synthetic routes can vary, but they generally involve the use of labeled adenosine or other purine nucleosides as starting materials .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the inosine molecule. These microorganisms are cultured in media containing isotopically labeled substrates, allowing for the production of labeled inosine on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Inosine-13C10,15N4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions can vary depending on the desired product but often involve aqueous or organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions include hypoxanthine, xanthine, uric acid, and various nucleoside analogs. These products are often used in further biochemical and pharmacological studies .

Scientific Research Applications

Inosine-13C10,15N4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand purine metabolism and nucleoside dynamics.

    Biology: Employed in studies of RNA editing, where inosine is incorporated into RNA molecules.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and immune modulation.

    Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry .

Mechanism of Action

Inosine-13C10,15N4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inosine-13C10,15N4 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of purine metabolism is crucial .

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

282.13 g/mol

IUPAC Name

9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1

InChI Key

UGQMRVRMYYASKQ-FQESYFEVSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([13C](=O)[15NH]1)[15N]=[13CH][15N]2[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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